2-Amino-5-bromopyrimidine-4-carboxamide 2-Amino-5-bromopyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607620
InChI: InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10)
SMILES: C1=C(C(=NC(=N1)N)C(=O)N)Br
Molecular Formula: C5H5BrN4O
Molecular Weight: 217.02 g/mol

2-Amino-5-bromopyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC13607620

Molecular Formula: C5H5BrN4O

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromopyrimidine-4-carboxamide -

Specification

Molecular Formula C5H5BrN4O
Molecular Weight 217.02 g/mol
IUPAC Name 2-amino-5-bromopyrimidine-4-carboxamide
Standard InChI InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10)
Standard InChI Key FMESDQDXPZFXEC-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)N)C(=O)N)Br
Canonical SMILES C1=C(C(=NC(=N1)N)C(=O)N)Br

Introduction

Overview

2-Amino-5-bromopyrimidine-4-carboxamide (CAS: 2096986-20-6) is a brominated pyrimidine derivative with a carboxamide functional group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and nucleoside analogs . Its molecular structure combines a pyrimidine ring with bromine and carboxamide substituents, enabling diverse reactivity for further functionalization.

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C5H5BrN4O\text{C}_5\text{H}_5\text{BrN}_4\text{O}

  • Molecular Weight: 217.02 g/mol .

  • IUPAC Name: 2-Amino-5-bromopyrimidine-4-carboxamide .

  • SMILES: c1c(c(C(N)=O)nc(N)n1)[Br]\text{c1c(c(C(N)=O)nc(N)n1)[Br]} .

  • InChI Key: FMESDQDXPZFXEC-UHFFFAOYSA-N\text{FMESDQDXPZFXEC-UHFFFAOYSA-N} .

Physical Properties

PropertyValue/DescriptionSource
AppearanceSolid (white to off-white powder)
Melting PointNot reported
SolubilityLimited data; likely polar solvents
StabilityStable under recommended storage

Synthesis and Reactivity

Synthetic Routes

2-Amino-5-bromopyrimidine-4-carboxamide is synthesized via functionalization of pyrimidine precursors. Key methods include:

  • Bromination of Pyrimidine Derivatives:

    • Starting from 2-aminopyrimidine-4-carboxamide, bromination using N\text{N}-bromosuccinimide (NBS) in chloroform .

    • Example:

      2-Aminopyrimidine-4-carboxamide+NBSCHCl32-Amino-5-bromopyrimidine-4-carboxamide\text{2-Aminopyrimidine-4-carboxamide} + \text{NBS} \xrightarrow{\text{CHCl}_3} \text{2-Amino-5-bromopyrimidine-4-carboxamide}

      Yield: ~90% .

  • Halogenation of Hydroxypyrimidines:

    • Conversion of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride (POCl3\text{POCl}_3) and triethylamine to introduce chlorine, followed by amidation .

Key Reactivity

  • Nucleophilic Substitution: The bromine atom at position 5 facilitates Suzuki-Miyaura coupling or Ullmann reactions for aryl group introduction .

  • Carboxamide Functionalization: The carboxamide group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in molecular recognition .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

  • The compound’s pyrimidine core is a scaffold for kinase inhibitors targeting CK2 and TBK1, implicated in cancer and inflammatory diseases .

  • Example: Ethyl 5-bromopyrimidine-4-carboxylate (a related derivative) is used in synthesizing CX-5011, a CK2 inhibitor with antitumor activity .

Nucleoside Analog Synthesis

  • Brominated pyrimidines are precursors for antiviral and anticancer nucleosides. The carboxamide group enhances solubility and target binding .

Future Directions

  • Drug Discovery: Optimization of solubility and bioavailability for kinase inhibitors .

  • Material Science: Exploration in metal-organic frameworks (MOFs) due to hydrogen-bonding capability .

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